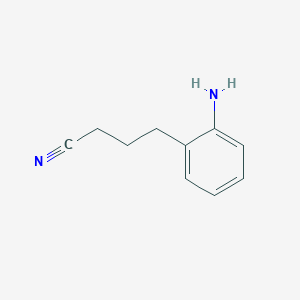![molecular formula C11H11NO3 B8546550 Methyl 2-(benzo[d]oxazol-5-yl)propanoate](/img/structure/B8546550.png)
Methyl 2-(benzo[d]oxazol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzo[d]oxazol-5-yl)propanoate is a chemical compound belonging to the class of benzoxazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[d]oxazol-5-yl)propanoate typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(benzo[d]oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Applications De Recherche Scientifique
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-(benzo[d]oxazol-5-yl)propanoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-(2-Hydroxyphenyl)benzoxazole: A derivative with a hydroxyl group.
2-(2-Aminophenyl)benzoxazole: A derivative with an amino group.
Uniqueness
Methyl 2-(benzo[d]oxazol-5-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propanoate group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl 2-(1,3-benzoxazol-5-yl)propanoate |
InChI |
InChI=1S/C11H11NO3/c1-7(11(13)14-2)8-3-4-10-9(5-8)12-6-15-10/h3-7H,1-2H3 |
Clé InChI |
HDWLMCNRVZWWNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Benzthiazolyl)methoxy]aniline](/img/structure/B8546476.png)





![N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide](/img/structure/B8546577.png)

![[(4-Methoxyphenyl)hydrazono]acetic acid ethyl ester](/img/structure/B8546506.png)

![2-{4-[(6-Methoxy-3-nitro-2-pyridinyl)amino]phenyl}ethanol](/img/structure/B8546513.png)


